Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. This compound exhibits a wide spectrum of biological activities and has garnered interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with urea and an aromatic aldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares a similar core structure but differs in the substitution pattern on the aromatic ring.
Ethyl 4-{2-chlorophenyl}-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure with a chlorine substituent instead of a nitro group.
Uniqueness
Ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C20H19N3O5 |
---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
ethyl 3-methyl-6-(2-nitrophenyl)-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H19N3O5/c1-3-28-19(24)16-17(14-11-7-8-12-15(14)23(26)27)21-20(25)22(2)18(16)13-9-5-4-6-10-13/h4-12,17H,3H2,1-2H3,(H,21,25) |
InChI Key |
JFGALBCPRSIFCG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2[N+](=O)[O-])C)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2[N+](=O)[O-])C)C3=CC=CC=C3 |
Origin of Product |
United States |
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